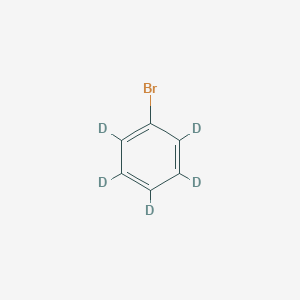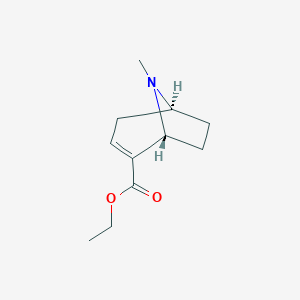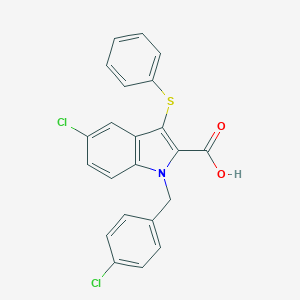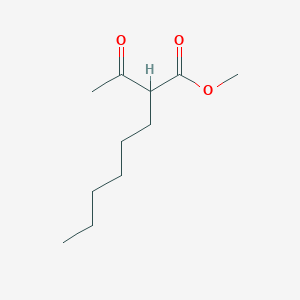
Methyl 2-acetyloctanoate
Vue d'ensemble
Description
Methyl 2-acetyloctanoate is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and their synthesis, which can be informative for understanding the chemical behavior and properties of methyl 2-acetyloctanoate. For instance, the synthesis of various acetylated compounds and their applications in creating heterocyclic systems are discussed, which could be relevant to the synthesis and reactivity of methyl 2-acetyloctanoate .
Synthesis Analysis
The synthesis of related compounds such as methyl (Z)-2-acetylamino-3-dimethylaminopropenoate is described in detail. This compound is synthesized from N-acetylglycine, which is converted using N,N-dimethylformamide and phosphorus oxychloride into an oxazolone derivative, followed by treatment with methanol in the presence of potassium carbonate . Although this synthesis is not for methyl 2-acetyloctanoate, the methods used could potentially be adapted for its synthesis, considering the acetyl group and the methyl ester functionalities are present in both molecules.
Molecular Structure Analysis
The molecular structure of methyl 2-acetyloctanoate would consist of an octanoate backbone with an acetyl group at the second carbon and a methyl ester at the terminal end. The structure analysis of a related compound, methyl (Z)-2-(N-methyl-N-trifluoroacetyl)-3-dimethylaminopropenoate, was established by X-ray analysis, which could provide insights into the conformational preferences of acetylated compounds .
Chemical Reactions Analysis
The papers discuss the reactivity of acetylated compounds in the formation of heterocyclic systems. For example, methyl (Z)-2-acetylamino-3-dimethylaminopropenoate reacts with N-nucleophiles to form various heterocyclic compounds, depending on the reaction conditions and substituents . Similarly, methyl 2-acetyloctanoate could potentially undergo reactions with nucleophiles, leading to the formation of different products based on the reaction conditions.
Physical and Chemical Properties Analysis
While the physical and chemical properties of methyl 2-acetyloctanoate are not directly reported, the papers provide some information on the properties of structurally related compounds. For instance, the spectral characteristics of methyl chlorooctanoates are described, which could be somewhat analogous to the spectral properties of methyl 2-acetyloctanoate . The mass spectra and NMR parameters of these compounds could offer a comparative basis for hypothesizing the properties of methyl 2-acetyloctanoate.
Applications De Recherche Scientifique
Spectroscopy in Polymer Science : The study of Fourier Transform Raman and Infrared Spectroscopy of pectins, including derivatives like methyl and acetyl esters, reveals characteristic Raman and IR bands useful in distinguishing these groups. Acetylation and methylation modifications significantly influence the spectroscopic properties of these substances (Synytsya, 2003).
Protein Structure Analysis in Biochemistry : Specific isotopic labeling of methyl groups in proteins, such as using derivatives of 2-acetolactate for stereo-specific labeling, aids in structural characterizations of complex proteins (Kerfah et al., 2015).
Agricultural Herbicides and Plant Resistance : Studies on the resistance of wild oats to herbicides like Imazamethabenz-methyl, which is an acetolactate synthase inhibitor, show how acetylation and methylation play roles in plant resistance mechanisms (Nandula & Messersmith, 2000).
Chemical Engineering and Extraction Processes : Research on the extraction of 2-methylidenebutanedioic acid using various solvents, including acetyl and methyl derivatives, highlights the role of these compounds in enhancing extraction efficiencies (Günyeli et al., 2014).
Epigenetics and Biological Regulation : Methylation and acetylation, including compounds like Methyl 2-acetyloctanoate, are central to the regulation of DNA and histone proteins, influencing various biological outcomes like stem cell fate and cancer (Su, Wellen, & Rabinowitz, 2016).
Pharmaceutical Research and Skin Permeation : In pharmaceutical research, methylation and esterification of compounds, including the modification of magnolol, can enhance cutaneous absorption and targeting for topical applications. This highlights the role of acetylation and methylation in drug delivery systems (Lin et al., 2016).
Battery Technology and Electrolyte Improvement : In lithium-ion battery research, the use of methyl acetate as a co-solvent in electrolytes, like in NMC532/Graphite cells, has shown promising results in enhancing the rate capability and lifetime of batteries (Li et al., 2018).
Orientations Futures
Propriétés
IUPAC Name |
methyl 2-acetyloctanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O3/c1-4-5-6-7-8-10(9(2)12)11(13)14-3/h10H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBVHDPSYAJZFEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C(=O)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70392065 | |
| Record name | Methyl 2-acetyloctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70392065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-acetyloctanoate | |
CAS RN |
70203-04-2 | |
| Record name | Methyl 2-acetyloctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70392065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

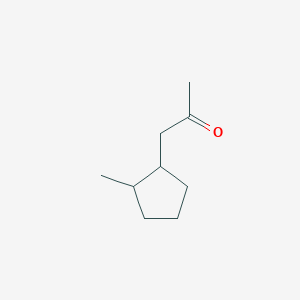
![2-[(Azidoacetyl)amino]-2-deoxy-D-glucopyranose 1,3,4,6-tetraacetate](/img/structure/B116752.png)
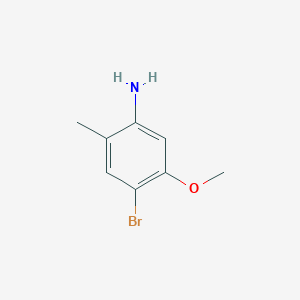
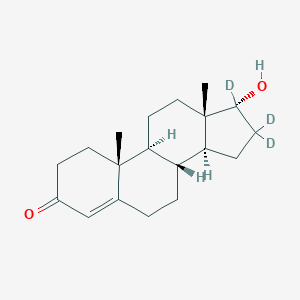
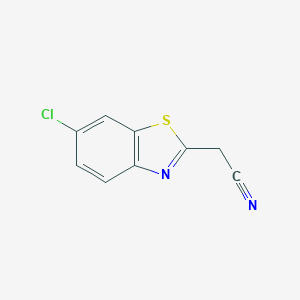
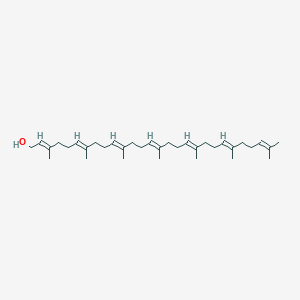
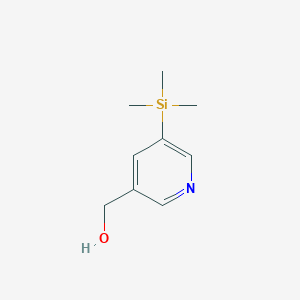
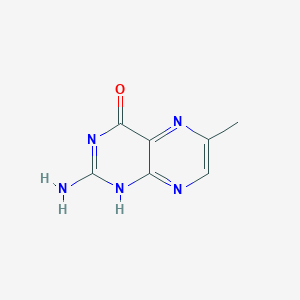
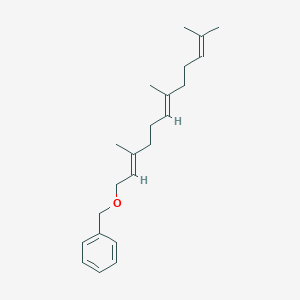
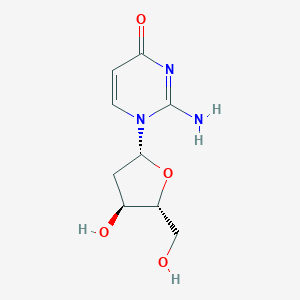
![[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]sulfanylbenzene](/img/structure/B116775.png)
